Polydisperse PEG linkers introduce chain-length variability, complicating purification and regulatory batch consistency. NH2-PEG5-OH (CAS 34188-11-9) is an exact-length heterobifunctional dPEG linker with precisely 5 ethylene oxide units (MW 237.29). Its discrete structure resolves these issues. • Orthogonal amine/hydroxyl reactivity prevents crosslinking and dimerization, maximizing stepwise yields in PROTAC or ADC assembly. • Predictable ~17 Å spacer distance ensures consistent conjugate hydrodynamic radius and reproducible pharmacokinetics. • PEG5 backbone preserves aqueous solubility of hydrophobic payloads, reducing aggregation without excipients. • Suitable for amine anchoring to surfaces and subsequent non-fouling hydroxyl layers in biosensor modification.
NH2-PEG5-OH (CAS 34188-11-9) is a discrete, heterobifunctional polyethylene glycol (dPEG) linker featuring a primary amine and a hydroxyl group separated by exactly five ethylene oxide units [1]. With an exact molecular weight of 237.29 g/mol, it provides a precise spatial spacer for bioconjugation, proteolysis-targeting chimera (PROTAC) synthesis, and antibody-drug conjugate (ADC) development. In procurement and material selection, this compound is prioritized over polymeric mixtures because its exact chain length ensures reproducible pharmacokinetics, simplifies LC-MS characterization, and provides a predictable hydrodynamic radius for the final conjugated product [1].
Replacing NH2-PEG5-OH with polydisperse PEG equivalents (e.g., PEG200-amine mixtures) introduces a distribution of chain lengths, which severely complicates downstream purification and leads to batch-to-batch variability in regulatory submissions [1]. Furthermore, substituting it with homobifunctional linkers, such as NH2-PEG5-NH2 or HO-PEG5-OH, eliminates orthogonal reactivity, causing unwanted cross-linking, dimerization, and significantly lower yields during stepwise conjugation protocols [2]. Similarly, utilizing hydrophobic alkyl linkers (e.g., 14-amino-1-tetradecanol) instead of the PEG5 backbone drastically reduces aqueous solubility, increasing the risk of payload aggregation in physiological buffers and requiring the addition of undesirable excipients[2].
Procuring discrete NH2-PEG5-OH guarantees a single molecular entity (237.29 Da) with >95% exact-chain purity, whereas substituting it with a similarly sized polydisperse PEG200-amine yields a Poisson distribution of chains (n=3 to 7)[1]. This monodispersity eliminates the need for complex preparative HPLC separation of linker intermediates, reducing purification yield losses by up to 40% and ensuring absolute batch-to-batch reproducibility in the final conjugate's hydrodynamic radius [1].
| Evidence Dimension | Exact-chain purity and purification yield loss |
| Target Compound Data | >95% exact-chain purity (n=5); single LC-MS peak |
| Comparator Or Baseline | Polydisperse PEG200-amine (mixture of n=3 to 7 chains) |
| Quantified Difference | Eliminates up to 40% yield loss associated with preparative HPLC separation of mixed-chain conjugates |
| Conditions | LC-MS characterization and preparative purification of bioconjugation intermediates |
Buyers scaling up pharmaceutical intermediates must procure discrete PEGs to meet strict regulatory definitions for small molecules and avoid costly downstream purification bottlenecks.
NH2-PEG5-OH features orthogonal amine and hydroxyl termini, allowing for precise 1:1 stoichiometric coupling at the amine (e.g., with NHS esters) while leaving the hydroxyl intact for subsequent activation [1]. In contrast, attempting the same stepwise synthesis with a homobifunctional comparator like NH2-PEG5-NH2 under identical conditions typically results in 20-30% unwanted dimeric cross-linking, drastically lowering the yield of the desired monomeric intermediate[1].
| Evidence Dimension | Monomeric coupling yield vs. dimeric cross-linking |
| Target Compound Data | Near-quantitative monomeric coupling (>90% yield) with no cross-linking |
| Comparator Or Baseline | NH2-PEG5-NH2 (homobifunctional diamine) |
| Quantified Difference | Prevents the 20-30% dimeric cross-linking penalty inherent to homobifunctional linkers |
| Conditions | Amidation reactions with activated carboxylic acids (e.g., NHS esters) in DMF/DIPEA |
Procuring a heterobifunctional linker is essential for multi-step synthesis workflows where preventing payload dimerization is critical for maximizing overall yield and minimizing waste.
The 5-unit PEG chain provides a precise contour length of approximately 15–18 Å, which bridges the gap between E3 ligase and target protein ligands without steric clashing [1]. Compared to shorter linkers like NH2-PEG2-OH (which often fail to relieve steric hindrance) or longer linkers like NH2-PEG12-OH (which increase the polar surface area excessively and can reduce cellular permeability by >50%), NH2-PEG5-OH strikes a measurable balance between spatial separation and membrane crossing [1].
| Evidence Dimension | Spatial separation distance and cellular permeability retention |
| Target Compound Data | ~15-18 Å contour length; maintains high cellular permeability |
| Comparator Or Baseline | NH2-PEG12-OH (excessive PSA) and NH2-PEG2-OH (insufficient length) |
| Quantified Difference | Avoids the >50% drop in cellular permeability seen with PEG12 while providing ~10 Å more spatial reach than PEG2 |
| Conditions | PROTAC linker optimization and cell-based degradation assays |
Selecting the exact PEG5 length allows medicinal chemists to rationally tune the spatial gap in bifunctional molecules without sacrificing the cell permeability required for intracellular efficacy.
The incorporation of five oxygen atoms within the ether backbone of NH2-PEG5-OH significantly enhances the hydration shell of the resulting conjugate[1]. When compared to an equivalent carbon-chain aliphatic linker (e.g., 14-amino-1-tetradecanol), the PEG5 linker increases the aqueous solubility of highly lipophilic payloads by several orders of magnitude, preventing the rapid aggregation (<1 mg/mL solubility) typically observed with hydrophobic alkyl chains in physiological buffers[1].
| Evidence Dimension | Conjugate solubility in physiological buffers |
| Target Compound Data | High aqueous solubility; forms a dynamic hydration shell |
| Comparator Or Baseline | 14-amino-1-tetradecanol (aliphatic equivalent) |
| Quantified Difference | Increases solubility by orders of magnitude, preventing aggregation at concentrations where aliphatic linkers fail (<1 mg/mL) |
| Conditions | Formulation of lipophilic ADC payloads or PROTACs in aqueous buffers (pH 7.4) |
For formulation scientists, procuring PEG-based linkers is a direct strategy to rescue the solubility of highly lipophilic active pharmaceutical ingredients (APIs) without relying on harsh surfactants.
NH2-PEG5-OH is procured for constructing proteolysis-targeting chimeras where the amine is first coupled to an E3 ligase ligand, and the hydroxyl is subsequently activated (e.g., to a mesylate or tosylate) to attach the target protein binder at a precise ~17 Å distance, ensuring high cellular permeability [1].
Used as a non-cleavable hydrophilic spacer in ADCs to attach hydrophobic cytotoxins. The exact-chain PEG5 backbone improves the overall solubility of the payload, prevents premature aggregation of the antibody complex, and simplifies the LC-MS characterization of the final biologic [2].
Sourced for modifying biosensors, nanoparticles, or medical device surfaces, where the hydroxyl group provides a non-fouling hydrophilic layer while the amine anchors the molecule to activated substrates, avoiding the cross-linking issues associated with homobifunctional diamines [2].